![molecular formula C17H21N7O B2915571 6-Methyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2097917-33-2](/img/structure/B2915571.png)

6-Methyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

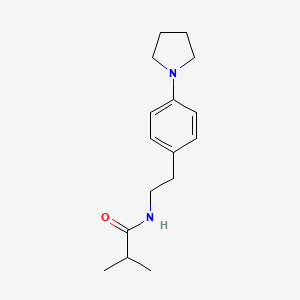

The compound “6-Methyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one” is a heterocyclic compound . It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Molecular Structure Analysis

The molecular structure of this compound involves a triazole ring fused with a pyridazine ring . The triazole ring contains two carbon and three nitrogen atoms, while the pyridazine ring contains four carbon and two nitrogen atoms . The compound also contains a piperidine ring, which is a six-membered ring with one nitrogen atom .Wissenschaftliche Forschungsanwendungen

Antihistaminic Activity and Eosinophil Infiltration Inhibition

One significant application of derivatives of the mentioned compound includes their synthesis for antihistaminic activity and inhibitory effects on eosinophil infiltration. These derivatives, particularly those incorporating piperidine or piperazine with a benzhydryl group, have demonstrated both antihistaminic activity and an ability to inhibit eosinophil chemotaxis, which is crucial in the development of therapeutic agents for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Anti-Diabetic Drug Development

Derivatives of this compound have also been explored for their potential as anti-diabetic medications. Through the inhibition of the Dipeptidyl peptidase-4 (DPP-4) enzyme, certain triazolo-pyridazine-6-yl-substituted piperazines have shown significant insulinotropic activities, highlighting their potential in the development of new treatments for diabetes (Bindu et al., 2019).

Antimicrobial and Antifungal Applications

A series of novel thiazolo-triazolo-pyridine derivatives, including those with the mentioned structural framework, have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown significant biological activity against various microorganisms, indicating their potential in the development of new antimicrobial and antifungal agents (Suresh et al., 2016).

Cancer Immunotherapeutic and Antifibrotic Agents

Specific derivatives of this compound have been identified as highly potent, selective, and orally bioavailable inhibitors of the TGF-β type I receptor kinase. These inhibitors, like EW-7197, exhibit potential as cancer immunotherapeutic and antifibrotic agents due to their ability to modulate the TGF-β pathway, a critical target in cancer and fibrotic diseases (Jin et al., 2014).

Synthesis and Structural Analysis

Further research into this chemical structure involves the synthesis and detailed structural analysis, including Density Functional Theory (DFT) calculations, Hirshfeld surface studies, and energy frameworks. These studies provide insights into the molecular properties, stability, and potential interactions of the compound, contributing to the broader understanding of its utility in various scientific applications (Sallam et al., 2021).

Eigenschaften

IUPAC Name |

6-methyl-2-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N7O/c1-12-3-6-17(25)23(20-12)11-14-7-9-22(10-8-14)16-5-4-15-19-18-13(2)24(15)21-16/h3-6,14H,7-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBPAVOBJVFGLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C3=NN4C(=NN=C4C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-ethylphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2915489.png)

![1-(4-Chlorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2915490.png)

![1-(4-bromophenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2915498.png)

![Tert-butyl N-[(3R,4R)-3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate](/img/structure/B2915501.png)

![N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2915508.png)

![5-(benzylthio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2915510.png)

![1-Phenethyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2915511.png)